(S)-Benzyl 3-(benzylamino)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

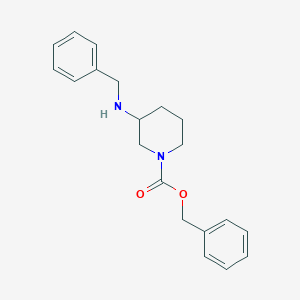

- “(S)-Benzyl 3-(benzylamino)piperidine-1-carboxylate” is a chemical compound with the following structure:

C17H26N2O2

. - It belongs to the class of piperidine derivatives and contains both a benzyl group and an amino group.

- The compound’s chirality is specified as “(S),” indicating that it has a specific spatial arrangement of atoms.

- Its systematic name is (S)-tert-butyl 4-(benzylamino)piperidine-1-carboxylate.

Preparation Methods

- Synthetic routes for this compound involve the reaction of tert-butyl 4-(benzylamino)piperidine-1-carboxylate with appropriate reagents.

- One common method is the amidation of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate with benzylamine.

- Industrial production methods may vary, but they typically follow similar principles.

Chemical Reactions Analysis

- This compound can undergo various reactions:

Amidation: The formation of the amide bond between the piperidine carboxylic acid and benzylamine.

Hydrolysis: Cleavage of the ester bond to regenerate the carboxylic acid.

Reduction: Reduction of the carbonyl group to the corresponding alcohol.

- Common reagents include benzylamine, reducing agents (e.g., lithium aluminum hydride), and acid or base catalysts.

- Major products include the target compound itself and any intermediates formed during the reactions.

Scientific Research Applications

Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and potential biological activity.

Organic Synthesis: It serves as a building block for more complex molecules.

Catalysis: The compound may participate in catalytic reactions.

Pharmacology: Investigations into its pharmacological effects and potential therapeutic applications.

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets.

- It could interact with receptors, enzymes, or other biomolecules.

- Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Biological Activity

(S)-Benzyl 3-(benzylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzylamino group and a carboxylate moiety. Its molecular formula is C17H22N2O2 with a molecular weight of approximately 290.37 g/mol. The structural characteristics contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that this compound may exhibit:

- Enzyme Inhibition : It has been reported to inhibit certain enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : The compound may bind to neurotransmitter receptors, affecting signal transduction processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Activity : Studies indicate that this compound may possess antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Anticancer Potential : Preliminary data suggest that it may exhibit cytotoxic effects against various cancer cell lines, although further studies are needed to elucidate its efficacy and mechanism.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection, which warrants investigation into this compound's potential in neurodegenerative diseases.

Table: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound against human breast cancer cell lines. The results showed that the compound inhibited cell proliferation in a dose-dependent manner, with an IC50 value indicating significant potency. Further analysis revealed that the mechanism involved apoptosis induction, suggesting its potential as a therapeutic agent in oncology.

Properties

IUPAC Name |

benzyl 3-(benzylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-20(24-16-18-10-5-2-6-11-18)22-13-7-12-19(15-22)21-14-17-8-3-1-4-9-17/h1-6,8-11,19,21H,7,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJYYIHYDOLTNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.